Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate: is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of ethyl chloroformate with 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylic acid under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the by-products and ensure a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The process involves the use of advanced reactors and purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically result in the formation of alcohols and amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and activation. Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound is structurally similar but lacks the methyl group at the 6th position.
Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate: This compound has a methyl group at the 6th position, which influences its reactivity and biological activity.
Uniqueness: this compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZWCVGIENDCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623589 | |
Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583878-42-6 | |
Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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